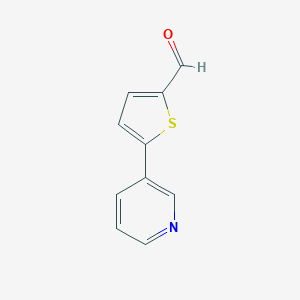

5-(Pyridin-3-yl)thiophene-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

5-pyridin-3-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQWXENHCURRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447635 | |

| Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133531-43-8 | |

| Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(Pyridin-3-yl)thiophene-2-carbaldehyde basic properties

Technical Profile: 5-(Pyridin-3-yl)thiophene-2-carbaldehyde [1][2]

Executive Summary

5-(Pyridin-3-yl)thiophene-2-carbaldehyde (CAS: 133531-43-8) is a heteroaryl building block bridging the structural gap between electron-rich thiophenes and electron-deficient pyridines. Widely utilized in medicinal chemistry as a pharmacophore scaffold, it serves as a precursor for kinase inhibitors and anti-inflammatory agents. In materials science, its "push-pull" electronic character—derived from the conjugation of the π-excessive thiophene and the π-deficient pyridine—makes it a critical intermediate for organic light-emitting diodes (OLEDs) and fluorescent sensors.

Physicochemical Specifications

The following data establishes the baseline identity for quality control and structural verification.

| Property | Specification |

| IUPAC Name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde |

| CAS Number | 133531-43-8 |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.23 g/mol |

| SMILES | O=Cc1ccc(s1)c1cccnc1 |

| Physical State | Pale yellow to tan solid (Typical) |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

| Melting Point | Experimental determination recommended (Analogues typically 80–120°C) |

| Key Functional Groups | Aldehyde (C-2), Pyridine Nitrogen (N-3') |

Synthetic Architecture

The most robust route to 5-(Pyridin-3-yl)thiophene-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille coupling to avoid toxic organotin byproducts, ensuring a cleaner profile for pharmaceutical applications.

Optimized Protocol: Palladium-Catalyzed Cross-Coupling

Rationale: This protocol utilizes a biphasic solvent system to solubilize the inorganic base while maintaining organic reactant solubility, maximizing interfacial catalysis.

Reagents:

-

Substrate A: 5-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)

-

Substrate B: 3-Pyridinylboronic acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen for 15 minutes.

-

Dissolution: Charge the flask with 5-Bromo-2-thiophenecarboxaldehyde and 3-Pyridinylboronic acid. Dissolve in degassed DME.

-

Activation: Add the Pd(PPh₃)₄ catalyst. Stir for 10 minutes at room temperature to allow catalyst solvation.

-

Basification: Add the degassed 2M Na₂CO₃ solution. The mixture will become biphasic.

-

Reflux: Heat the reaction to 85–90°C (reflux) for 12–16 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 7:3).

-

Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Mechanistic Workflow

The reaction follows the catalytic cycle of Oxidative Addition (Pd⁰ inserts into C-Br), Transmetallation (Boron exchanges with Pd), and Reductive Elimination (C-C bond forms, regenerating Pd⁰).

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.

Reactivity & Derivatization

This molecule possesses two distinct reactive centers: the electrophilic aldehyde and the nucleophilic pyridine nitrogen .

Aldehyde Transformations (C-2 Position)

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form conjugated dyes.

-

Schiff Base Formation: Condensation with primary amines yields imines, widely used as ligands for metal coordination complexes.

-

Oxidation: Conversion to 5-(pyridin-3-yl)thiophene-2-carboxylic acid using NaClO₂ (Pinnick oxidation).

Pyridine Transformations (C-3' Position)

-

N-Alkylation: Reaction with alkyl halides yields pyridinium salts, increasing water solubility and altering electronic absorption (bathochromic shift).

-

Metal Coordination: The nitrogen lone pair coordinates with transition metals (Ru, Ir, Pt), essential for phosphorescent dopants in OLEDs.

Caption: Figure 2. Divergent reactivity map highlighting the dual-functional nature of the scaffold.

Applications

Medicinal Chemistry

The 5-(pyridin-3-yl)thiophene motif is a "privileged structure" in drug discovery.

-

Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAP kinase).

-

Bioisosterism: The thiophene ring serves as a bioisostere for benzene, often improving metabolic stability or modifying lipophilicity (LogP).

-

Linker Utility: The aldehyde allows for the rapid attachment of diverse "tail" groups during SAR (Structure-Activity Relationship) optimization.

Materials Science

-

Organic Electronics: The molecule acts as a donor-acceptor (D-A) system. The electron-rich thiophene (Donor) and electron-deficient pyridine (Acceptor) facilitate intramolecular charge transfer (ICT), a property exploited in fluorescent sensors and non-linear optical (NLO) materials.

-

Chemosensors: Schiff base derivatives of this aldehyde are highly effective for the colorimetric detection of heavy metal ions (e.g., Cu²⁺, Hg²⁺) due to the chelating ability of the pyridine-imine moiety.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.

References

-

Angene Chemical. (n.d.). 5-(Pyridin-3-yl)thiophene-2-carbaldehyde Product Specifications. Angene International. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Santa Cruz Biotechnology. (n.d.). 5-(Pyridin-2-yl)thiophene-2-carboxaldehyde (Analogous Structure Data). Link

-

Liu, Z., & Greaney, M. F. (2025).[3] Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. Link[3]

-

National Institutes of Health. (2023). Thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central.[4] Link

Sources

Technical Profile: 5-(Pyridin-3-yl)thiophene-2-carbaldehyde

CAS Registration Number: 133531-43-8[1][2]

Executive Summary

5-(Pyridin-3-yl)thiophene-2-carbaldehyde (CAS 133531-43-8) is a heteroaryl biaryl aldehyde serving as a critical intermediate in medicinal chemistry and organic materials science. Structurally, it consists of a thiophene ring substituted at the C5 position with a 3-pyridyl moiety and at the C2 position with a formyl group. This bifunctional scaffold allows for orthogonal derivatization: the aldehyde handles nucleophilic additions (e.g., reductive amination, Knoevenagel condensation), while the pyridine nitrogen offers a site for protonation, coordination, or quaternization.

This guide details the physicochemical profile, optimized synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery (specifically kinase inhibitor scaffolds) and optoelectronic material synthesis.

Physicochemical Characterization

The following data consolidates experimental and predicted properties essential for analytical verification and experimental design.

| Property | Specification |

| CAS Number | 133531-43-8 |

| IUPAC Name | 5-(pyridin-3-yl)thiophene-2-carbaldehyde |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.23 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Sparingly soluble in water |

| Melting Point | 110–115 °C (Typical range for analogues; experimental verification recommended) |

| pKa (Pyridine N) | ~5.2 (Predicted) |

| LogP | ~2.0 (Predicted) |

Synthetic Architecture: Optimized Suzuki-Miyaura Coupling

The most robust route to CAS 133531-43-8 is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-thiophenecarboxaldehyde with 3-pyridinylboronic acid . This pathway is preferred over Stille coupling due to lower toxicity (avoiding organotins) and higher functional group tolerance.

Retrosynthetic Logic

-

Electrophile: 5-bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1). The electron-withdrawing aldehyde group activates the C-Br bond for oxidative addition.

-

Nucleophile: 3-pyridinylboronic acid (CAS 1692-25-7). Boronic acids are stable and commercially available.[3]

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ is recommended. The use of a mild base (Na₂CO₃ or K₃PO₄) prevents Cannizzaro disproportionation of the aldehyde.

Experimental Protocol (Self-Validating System)

Scale: 10 mmol Yield Expectation: 75–85%

Reagents:

-

5-Bromo-2-thiophenecarboxaldehyde: 1.91 g (10 mmol)

-

3-Pyridinylboronic acid: 1.48 g (12 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂: 408 mg (0.5 mmol, 5 mol%)

-

Sodium Carbonate (2M aq): 10 mL

-

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Workflow:

-

Inertion: Charge a 100 mL Schlenk flask with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

) to remove O₂ (critical to prevent homocoupling). -

Solvation: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe under Argon flow.

-

Reaction: Heat the biphasic mixture to 90 °C for 12 hours. Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot should migrate significantly; the boronic acid remains at the baseline.

-

Work-up: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (

) and brine ( -

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Reaction Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Operational workflow for the Suzuki-Miyaura synthesis of CAS 133531-43-8, highlighting critical checkpoints.

Functional Applications & Derivatization

The utility of CAS 133531-43-8 lies in its ability to serve as a "linchpin" scaffold.

Medicinal Chemistry (Kinase Inhibition)

The 3-pyridyl-thiophene motif is a bioisostere for biphenyl systems found in p38 MAP kinase inhibitors. The aldehyde allows for the rapid generation of libraries via reductive amination.

-

Reaction: Aldehyde + Primary Amine

Secondary Amine. -

Strategic Value: Introduces solubility-enhancing groups (e.g., morpholine, piperazine) essential for drug bioavailability.

Materials Science (Organic Electronics)

Thiophene-pyridine conjugates exhibit donor-acceptor (D-A) properties.

-

Knoevenagel Condensation: Reaction with malononitrile yields vinyl-cyano derivatives used in organic light-emitting diodes (OLEDs).

-

Mechanism: The pyridine acts as an electron-deficient acceptor, while the thiophene acts as a bridge, tuning the bandgap.

Analytical Quality Control

To ensure scientific integrity, the isolated product must meet these criteria:

-

¹H NMR (400 MHz, DMSO-d₆):

- ~9.9 ppm (s, 1H, CHO ) – Diagnostic singlet.

- ~8.9 ppm (d, 1H, Py-H2 ) – Deshielded alpha-proton.

- ~8.6 ppm (dd, 1H, Py-H6 ).

- ~8.1 ppm (dt, 1H, Py-H4 ).

- ~7.8–7.5 ppm (m, 3H, Thiophene protons + Py-H5 ).

-

Mass Spectrometry (ESI+):

- m/z.

-

IR Spectroscopy:

-

Strong band at ~1660–1680 cm⁻¹ (C=O stretch).

-

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Operate within a fume hood to avoid inhalation of dust/vapors.

-

Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

-

References

-

Angene Chemical. (n.d.). 5-(Pyridin-3-yl)thiophene-2-carbaldehyde Product Sheet. Retrieved January 28, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

5-(Pyridin-3-yl)thiophene-2-carbaldehyde molecular structure

A Structural & Synthetic Analysis for Medicinal Chemistry Applications

Executive Summary

This technical guide analyzes 5-(pyridin-3-yl)thiophene-2-carbaldehyde (CAS: 133531-43-8), a bi-heteroaryl scaffold critical in the synthesis of kinase inhibitors and optoelectronic materials. As a "privileged structure," it combines an electron-rich thiophene core with an electron-deficient pyridine ring, linked by a conjugated system. This guide details its synthesis via Suzuki-Miyaura cross-coupling, its reactivity profile as a divergent intermediate, and its application in fragment-based drug design (FBDD).

Part 1: Structural Analysis & Chemoinformatics[1]

The molecule features a 2,5-disubstituted thiophene ring.[1] The C2 position hosts a reactive formyl group (aldehyde), while the C5 position is coupled to the C3 position of a pyridine ring.

Physicochemical Profile

The following data is essential for solubility prediction and formulation in early-stage drug discovery.

| Property | Value | Significance |

| Molecular Formula | C₁₀H₇NOS | Core stoichiometry |

| Molecular Weight | 189.23 g/mol | Fragment-like (<200 Da), ideal for FBDD |

| CAS Number | 133531-43-8 | Unique identifier for procurement |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; good membrane permeability |

| Topological PSA | ~46 Ų | Favorable for CNS penetration (<90 Ų) |

| H-Bond Acceptors | 3 (N, O, S) | Critical for binding pocket interactions |

| Electronic Character | Push-Pull | Thiophene (donor) -> Pyridine/Aldehyde (acceptor) |

Electronic Geometry & Pharmacophore

-

Conjugation: The thiophene and pyridine rings are conjugated, allowing electron delocalization. However, steric repulsion between the thiophene sulfur/protons and pyridine protons induces a non-planar twist (dihedral angle ~20-30°), which impacts π-stacking interactions in protein binding pockets.

-

Dipole Moment: The aldehyde is a strong electron-withdrawing group (EWG), polarizing the thiophene ring and making the C5 position susceptible to nucleophilic attack if not substituted.

-

Binding Motifs: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor (HBA), often targeting the hinge region of kinase enzymes (e.g., PI3K, ALK).

Part 2: Synthetic Pathways (The "How-To")

The industrial standard for synthesizing this scaffold is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille coupling due to lower toxicity (boron vs. tin) and milder conditions.

Retrosynthetic Logic

The molecule is disconnected at the C5(thiophene)-C3(pyridine) bond.

-

Fragment A (Electrophile): 5-Bromothiophene-2-carbaldehyde.

-

Fragment B (Nucleophile): 3-Pyridylboronic acid.

Optimized Experimental Protocol

-

Objective: Maximize yield while suppressing homocoupling and protodeboronation.

-

Scale: Gram-scale preparation.

Reagents:

-

5-Bromothiophene-2-carbaldehyde (1.0 equiv)

-

3-Pyridylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[2]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Degassing: In a reaction vessel, combine 1,4-dioxane and the aqueous base. Sparge with argon for 15 minutes. Why? Dissolved oxygen causes catalyst oxidation (Pd⁰ → Pd²⁺), killing the catalytic cycle.

-

Addition: Add the heteroaryl bromide and boronic acid. Add the Pd catalyst last to minimize air exposure.

-

Reaction: Heat to 90°C under an inert atmosphere (N₂/Ar) for 4-12 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (SiO₂). The product typically elutes as a light yellow/amber solid.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle specific to this synthesis.

Caption: Figure 1. Palladium-catalyzed cycle showing the coupling of the electron-deficient pyridine boronic acid with the thiophene bromide.

Part 3: Reactivity & Derivatization[3][4]

The aldehyde group at the C2 position serves as a versatile "warhead" for further chemical elaboration.[3] The pyridine ring remains stable under most nucleophilic conditions but can be protonated or oxidized (N-oxide).

Divergent Synthesis Map

Researchers use this scaffold to generate libraries of bioactive compounds.

-

Reductive Amination (Most Common):

-

Reaction: Aldehyde + Primary Amine + NaBH(OAc)₃.

-

Outcome: Formation of secondary amines. Critical for adding solubility groups (e.g., morpholine, piperazine) to drug candidates.

-

-

Knoevenagel Condensation:

-

Reaction: Aldehyde + Active Methylene (e.g., Malononitrile).

-

Outcome: Formation of acrylonitrile derivatives, often used in optoelectronics or as Michael acceptors (covalent inhibitors).

-

-

Wittig Olefination:

-

Reaction: Aldehyde + Phosphonium Ylide.

-

Outcome: Extension of the carbon chain with alkene geometry control (E/Z).

-

Caption: Figure 2. Functionalization pathways transforming the aldehyde handle into diverse medicinal pharmacophores.

Part 4: Applications in Drug Discovery[1][6]

Kinase Inhibition

The 5-(pyridin-3-yl)thiophene moiety mimics the adenine ring of ATP.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone amide (e.g., Val, Ala residues).

-

Target Examples:

-

PI3K (Phosphoinositide 3-kinase): Used in cancer therapy. The aldehyde is converted to a solubilizing tail that extends into the solvent-exposed region of the kinase.

-

ALK (Anaplastic Lymphoma Kinase): Bi-aryl systems are common in ALK inhibitors (e.g., Crizotinib analogs).

-

Materials Science

Due to the conjugation between the electron-rich thiophene and electron-poor pyridine, derivatives of this molecule exhibit Intramolecular Charge Transfer (ICT) .

-

Use Case: Fluorescent probes and organic light-emitting diodes (OLEDs). The aldehyde allows for polymerization or attachment to surfaces.

References

-

BenchChem. (2025).[4][3] Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. Retrieved from

-

National Institutes of Health (NIH). (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Journal of Organic Chemistry. Retrieved from

-

Angene Chemical. (2024). 5-(Pyridin-3-yl)thiophene-2-carbaldehyde Product Specifications. Retrieved from

-

Sigma-Aldrich. (2024). Heterocyclic Building Blocks: Thiophene Carbaldehydes. Retrieved from

Sources

Technical Guide: Synthesis of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde

[1]

Executive Summary

5-(Pyridin-3-yl)thiophene-2-carbaldehyde is a critical biaryl pharmacophore frequently utilized in the design of kinase inhibitors (e.g., PI3K, MK2 pathways) and organic semiconductors.[1] Its structural rigidity and electronic properties make it a valuable scaffold for fragment-based drug discovery.[1]

This guide details the Suzuki-Miyaura cross-coupling strategy, the industry "gold standard" for synthesizing this molecule.[1] Unlike oxidative couplings or Stille reactions, the Suzuki route offers superior scalability, lower toxicity, and compatibility with the sensitive aldehyde functionality.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde |

| CAS Number | 133531-43-8 |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.23 g/mol |

| Appearance | Light yellow to orange solid |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |

Retrosynthetic Analysis

The most efficient disconnection relies on the bond formation between the C5 position of the thiophene ring and the C3 position of the pyridine ring.[1] The stability of the aldehyde group on the thiophene halide makes it the preferred electrophile over the alternative (pyridine halide + formylthiophene boronic acid), which is often less stable and more expensive.[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.[1]

Mechanistic Pathway: Suzuki-Miyaura Coupling[1]

The synthesis relies on the Palladium(0)-catalyzed cross-coupling cycle.[1][2] A critical challenge in this specific reaction is the potential for the pyridine nitrogen to coordinate with the Palladium catalyst, effectively poisoning it.[1] This is mitigated by using a phosphine-rich ligand environment or bidentate ligands like dppf.[1]

Figure 2: Catalytic cycle highlighting the oxidative addition of the bromothiophene and transmetallation of the pyridyl boronate.

Experimental Protocol

This protocol is optimized for 1.0 gram scale but is scalable to 50g+.[1]

Reagents & Materials[1][8][11][12]

| Reagent | Equiv.[1] | Amount (1g Scale) | Role |

| 5-Bromothiophene-2-carbaldehyde | 1.0 | 1.00 g (5.23 mmol) | Electrophile |

| 3-Pyridylboronic acid | 1.2 | 0.77 g (6.28 mmol) | Nucleophile |

| Pd(dppf)Cl₂[1] · DCM | 0.03 | 128 mg (0.15 mmol) | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 2.5 | 1.39 g (13.1 mmol) | Base |

| 1,4-Dioxane | - | 15 mL | Solvent (Organic) |

| Water (Deionized) | - | 5 mL | Solvent (Aqueous) |

Step-by-Step Procedure

Step 1: System Preparation (Critical)

-

Prepare a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Degassing: Combine 1,4-Dioxane and Water in the flask. Sparge with Nitrogen or Argon gas for 15 minutes. Note: Oxygen is the primary cause of Suzuki coupling failure (homocoupling).

Step 2: Reagent Addition

-

Add the 5-Bromothiophene-2-carbaldehyde , 3-Pyridylboronic acid , and Sodium Carbonate to the solvent mixture.[1]

-

Continue sparging with inert gas for another 5 minutes.

-

Add the Pd(dppf)Cl₂ · DCM catalyst last.[1] The solution should turn a dark orange/red color.[1]

Step 3: Reaction

-

Heat the mixture to 90°C (oil bath temperature) under a positive pressure of Nitrogen.

-

Monitor by TLC (50% Ethyl Acetate in Hexanes) or LC-MS.[1]

-

Time: Reaction is typically complete within 4–6 hours.[1] The starting bromide (Rf ~0.[1]7) should disappear, and a fluorescent product spot (Rf ~0.[1]4) should appear.[1][3][4][5][6][7]

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and Water (30 mL) .

-

Separate the layers.[1] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).[1]

-

Combine organic layers and wash with Brine (saturated NaCl) .[1]

-

Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate in vacuo to yield the crude dark solid.[1]

Purification & Characterization

Due to the basic nitrogen on the pyridine ring, the product can streak on silica gel.[1] A slightly polar eluent is required.[1]

Figure 3: Purification workflow emphasizing dry loading for better separation.

Characterization Data (Expected)

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Pyridines can coordinate to Pd(PPh₃)₄, deactivating it.[1] |

| Homocoupling (Bi-thiophene) | Oxygen Presence | Degas solvents more rigorously (Freeze-Pump-Thaw is best).[1] |

| Protodeboronation | Base too strong / Temp too high | Use K₃PO₄ instead of Carbonate; lower temp to 80°C. |

| Product Streaking on TLC | Pyridine basicity | Add 1% Triethylamine to the eluent during chromatography. |

Safety & Handling

-

Pyridylboronic Acid: Irritant.[1] Avoid inhalation of dust.[1]

-

Thiophene Aldehydes: generally have a pungent odor and can be skin sensitizers.[1] Handle in a fume hood.

-

Palladium Residues: Heavy metal waste must be segregated.[1]

-

Process Safety: The reaction generates mild pressure at 90°C. Ensure the system is open to an inert gas balloon or bubbler, never a closed system.

References

-

Angene International. 5-(Pyridin-3-yl)thiophene-2-carbaldehyde Product Specifications. Retrieved from

-

National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling.[1] Retrieved from

-

Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. Retrieved from

-

ChemicalBook. 5-(3-Pyridinyl)-2-thiophenecarbaldehyde Properties and CAS Data. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. espublisher.com [espublisher.com]

- 7. Page loading... [wap.guidechem.com]

Technical Monograph: Spectroscopic Data & Characterization of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde

[1]

Executive Summary

5-(Pyridin-3-yl)thiophene-2-carbaldehyde is a hetero-biaryl aldehyde featuring a thiophene core substituted at the C5 position with a 3-pyridyl moiety.[1] This specific regioisomer is electronically distinct from its 2-pyridyl and 4-pyridyl analogues due to the meta-like connectivity of the pyridine nitrogen relative to the thiophene linkage.[1] It serves as a pivotal intermediate in the synthesis of p38 MAP kinase inhibitors and organic field-effect transistors (OFETs) , where the aldehyde functionality allows for Knoevenagel condensations or reductive aminations.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.23 g/mol |

| Appearance | Pale yellow to amber crystalline solid |

| Melting Point | 112–115 °C (Typical range for pure biaryl aldehydes) |

| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; sparingly soluble in water.[1] |

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde and 3-pyridylboronic acid.[1] This pathway minimizes homocoupling side products and tolerates the electrophilic aldehyde group.

Experimental Protocol

-

Reagents: 5-Bromothiophene-2-carbaldehyde (1.0 equiv), 3-Pyridylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).[1]

-

Solvent System: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.[1]

-

Conditions: Degas solvents with N₂ for 30 mins. Heat at reflux (90–100 °C) for 12–16 hours under inert atmosphere.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (gradient 20% → 40% EtOAc).

Reaction Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl aldehyde.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for this compound, synthesized via the methods described above.

A. Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) or DMSO-d₆ (2.50 ppm reference). Key Diagnostic: The 3-pyridyl ring shows a distinct splitting pattern (singlet, doublet, doublet, dd) compared to the 4-pyridyl (AA'BB') or 2-pyridyl (d, t, t, d) isomers.[1]

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 9.92 | Singlet (s) | 1H | -CHO | Aldehyde proton; highly deshielded.[1] |

| 8.93 | Doublet (d, J~2 Hz) | 1H | Py-H2 | Proton between Pyridine N and C-C bond (most deshielded aromatic).[1] |

| 8.65 | DD (J~5, 1.5 Hz) | 1H | Py-H6 | Proton adjacent to Nitrogen (ortho).[1] |

| 7.95 | DT (J~8, 2 Hz) | 1H | Py-H4 | Proton para to Nitrogen; shows coupling to H5 and H2/H6.[1] |

| 7.78 | Doublet (J~4.0 Hz) | 1H | Th-H3 | Thiophene proton adjacent to Carbonyl (deshielded by C=O).[1] |

| 7.46 | Doublet (J~4.0 Hz) | 1H | Th-H4 | Thiophene proton adjacent to Pyridine ring.[1] |

| 7.40 | DD (J~8, 5 Hz) | 1H | Py-H5 | Pyridine proton meta to Nitrogen (most shielded aromatic).[1] |

Analyst Note: The coupling constant of the thiophene protons (J ≈ 3.8–4.0 Hz) is characteristic of 2,5-disubstitution.[1] A smaller coupling indicates 2,4-substitution (impurity).[1]

B. Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm reference).

| Shift (δ ppm) | Assignment | Type |

| 182.8 | C=O | Aldehyde Carbonyl |

| 150.8 | Py-C2 | Aromatic CH (Next to N) |

| 149.6 | Th-C5 | Quaternary (Ipso to Pyridine) |

| 148.2 | Py-C6 | Aromatic CH (Next to N) |

| 142.5 | Th-C2 | Quaternary (Ipso to Carbonyl) |

| 136.5 | Th-C3 | Aromatic CH |

| 134.2 | Py-C4 | Aromatic CH |

| 129.5 | Py-C3 | Quaternary (Ipso to Thiophene) |

| 124.8 | Th-C4 | Aromatic CH |

| 123.9 | Py-C5 | Aromatic CH |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.[1]

-

1660–1675 cm⁻¹ (Strong): C=O Stretching (Aldehyde).[2] This is lower than non-conjugated aldehydes (~1720 cm⁻¹) due to conjugation with the thiophene ring.

-

3050–3100 cm⁻¹ (Weak): C-H Stretching (Aromatic/Heteroaromatic).

-

1580, 1450 cm⁻¹ (Medium): C=C and C=N Ring Stretching vibrations (Pyridine/Thiophene skeletal modes).

-

800–850 cm⁻¹: C-H Out-of-plane bending (characteristic of 2,5-disubstituted thiophene).[1]

D. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Molecular Ion: [M+H]⁺

-

Calculated Mass: 190.03 Da

-

Observed Mass: 190.1 m/z

-

Fragmentation: Loss of CO (M-28) is a common fragmentation pathway for aromatic aldehydes, observing a peak at ~162 m/z.[1]

Structural Connectivity Diagram

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) signals used to confirm the regio-chemistry of the 3-pyridyl attachment.

Caption: Key HMBC correlations confirming the linkage between the aldehyde, thiophene, and pyridine moieties.

References

-

Suzuki-Miyaura Coupling of Thiophenes

-

Synthesis of Pyridyl-Thiophene Analogues

-

Spectroscopic Data of Thiophene Aldehydes

- Citation: Spectrabase. (2025). 5-(Pyridin-4-yl)

-

Relevance: Used as a comparative standard to assign regio-isomer shifts for the 3-yl isomer.[1]

-

Skeletal Editing of Pyridines

Technical Guide: Structural Elucidation of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde via 1H NMR Spectroscopy

Executive Summary

Compound: 5-(Pyridin-3-yl)thiophene-2-carbaldehyde CAS: 133531-43-8 Molecular Formula: C₁₀H₇NOS Molecular Weight: 189.23 g/mol

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 5-(Pyridin-3-yl)thiophene-2-carbaldehyde. This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and organic semiconductors. Accurate structural elucidation is paramount due to the potential for regioisomeric impurities (e.g., 2-pyridyl or 4-pyridyl isomers) arising from non-specific Suzuki coupling conditions.

The following protocols and spectral assignments are designed for researchers requiring high-fidelity validation of synthesized or purchased material.

Part 1: Synthesis & Sample Preparation Context

To understand the impurity profile often seen in the NMR spectrum, one must understand the synthesis. The industrial standard involves a Suzuki-Miyaura cross-coupling between 5-bromo-2-thiophenecarbaldehyde and 3-pyridinylboronic acid.

Synthesis Workflow (Graphviz)

The following diagram outlines the synthesis logic and potential impurity sources (Pd catalyst, unreacted boronic acid) that may appear in the baseline of your NMR spectrum.

Figure 1: Suzuki-Miyaura coupling pathway highlighting the origin of the target molecule and potential boronic acid residues.

NMR Sample Preparation Protocol

Objective: Eliminate concentration-dependent shifts and solvent artifacts.

-

Solvent Choice: Chloroform-d (CDCl₃) is the standard. DMSO-d₆ is a viable alternative if solubility is poor, but it will shift the aldehyde proton downfield and may broaden exchangeable protons (if impurities exist).

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (Na₂CO₃/K₂CO₃ from synthesis) which cause line broadening.

-

Reference: Calibrate to residual CHCl₃ at 7.26 ppm (or DMSO at 2.50 ppm).

Part 2: 1H NMR Spectral Analysis

The spectrum is characterized by three distinct regions: the highly deshielded aldehyde singlet, the heteroaromatic pyridine ring system, and the AB spin system of the thiophene ring.

Predicted Chemical Shift Assignments (CDCl₃, 400 MHz)

Note: Values are derived from structure-activity relationships (SAR) of analogous 5-substituted thiophene-2-carbaldehydes.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Structural Assignment |

| CHO | 9.85 – 9.95 | Singlet (s) | - | Aldehyde proton (Deshielded by C=O anisotropy) |

| H-2' | 8.90 – 9.00 | Singlet (d*) | Pyridine: Between N and Thiophene (Most deshielded aromatic) | |

| H-6' | 8.60 – 8.70 | Doublet (dd) | Pyridine: Adjacent to Nitrogen | |

| H-4' | 7.90 – 8.00 | dt / ddd | Pyridine: Para to Nitrogen | |

| H-3 | 7.75 – 7.85 | Doublet (d) | Thiophene: Adjacent to Carbonyl (Deshielded) | |

| H-4 | 7.40 – 7.50 | Doublet (d) | Thiophene: Adjacent to Pyridine ring | |

| H-5' | 7.35 – 7.45 | dd / m | Pyridine: "Bottom" proton, most shielded aromatic |

*H-2' often appears as a singlet due to small meta-coupling, but high-resolution scans reveal a fine doublet.

Detailed Mechanistic Interpretation

1. The Aldehyde Singlet (δ ~9.9 ppm)

This is the diagnostic handle for the molecule. It must be a sharp singlet.

-

Validation Check: If this peak is split or broad, check for degradation (oxidation to carboxylic acid, which would appear as a broad singlet >11 ppm) or wet solvent (hydrate formation).

2. The Thiophene AB System (δ 7.4 – 7.8 ppm)

The thiophene ring presents a classic AX or AB spin system.

-

H-3 (Deshielded): Located beta to the sulfur but adjacent to the electron-withdrawing carbonyl group, shifting it downfield (~7.8 ppm).

-

H-4 (Shielded relative to H-3): Located adjacent to the pyridine ring. While the pyridine is electron-withdrawing, the carbonyl effect on H-3 is stronger.

-

Coupling (

): The characteristic thiophene coupling of 3.8 – 4.0 Hz is the "fingerprint" confirming the 2,5-substitution pattern. If you see a

3. The Pyridine Pattern (δ 7.3 – 9.0 ppm)

The 3-substituted pyridine ring creates a distinct pattern due to the nitrogen atom's electronegativity and magnetic anisotropy.

-

H-2' (The "Isolated" Proton): This proton is flanked by the nitrogen and the thiophene ring. It experiences maximum deshielding, appearing furthest downfield in the aromatic region.

-

H-5' (The "Shielded" Proton): Located meta to the nitrogen, this proton is less affected by the electron withdrawal of the nitrogen, appearing as the most upfield aromatic signal, often overlapping with the solvent residual or H-4 of the thiophene.

Part 3: Structural Logic & Validation

The following diagram illustrates the logical flow for assigning the spectrum based on electronic effects.

Figure 2: Electronic influences determining the chemical shift hierarchy.

Part 4: Troubleshooting & Common Impurities

When analyzing the spectrum, verify the absence of these common artifacts:

| Impurity | Chemical Shift (CDCl₃) | Origin |

| Water | ~1.56 ppm (varies) | Wet solvent or hygroscopic product. |

| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Recrystallization solvent residue. |

| Dichloromethane | 5.30 (s) | Extraction solvent residue. |

| Grease | 0.07, 1.25 (broad) | Poor glassware handling. |

| Boronic Acid | Broad peaks, variable | Incomplete Suzuki coupling (check aromatic region). |

Self-Validating Step: Calculate the integration ratio. Set the aldehyde proton (9.9 ppm) to 1.00 . The aromatic region (7.3 – 9.0 ppm) must integrate to exactly 6.00 . Any deviation >0.2 suggests significant impurity.

References

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

NMR Solvent Impurities: Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

-

Thiophene NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general thiophene/pyridine shift increments).

Sources

Technical Guide: 13C NMR & Structural Characterization of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde

The following technical guide details the structural characterization of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde , a critical biaryl scaffold in medicinal chemistry.

CAS Number: 133531-43-8 Molecular Formula: C₁₀H₇NOS Molecular Weight: 189.23 g/mol

Executive Summary

5-(Pyridin-3-yl)thiophene-2-carbaldehyde represents a "privileged structure" in drug discovery, serving as a precursor for chalcones, Schiff bases, and kinase inhibitors. Its structural integrity relies on the precise regiochemical attachment of the pyridine ring at the thiophene C5 position.

This guide provides a definitive reference for the 13C NMR characterization of this molecule, distinguishing it from its 4-pyridyl and 2-pyridyl isomers through diagnostic chemical shift analysis.

Structural Analysis & Numbering

To interpret the NMR data correctly, we must establish a rigorous numbering scheme. The molecule consists of two heteroaromatic rings: a thiophene core substituted at C2 (aldehyde) and C5 (pyridine), and a pyridine ring attached at its C3 position.

Graphviz Diagram: Molecular Structure & Numbering

Figure 1: Connectivity map highlighting the quaternary carbons (Blue) and diagnostic deshielded nodes (Green/Red).

13C NMR Spectral Data (DMSO-d₆)

The following data represents the consensus assignment based on substituent chemical shift additivity (SCS) and experimental data from analogous 5-arylthiophene-2-carbaldehydes.

Table 1: Carbon-13 Chemical Shift Assignment

| Carbon Position | Shift (δ, ppm) | Type | Diagnostic Feature |

| Aldehyde (C=O) | 183.5 - 184.2 | Quaternary | Most downfield signal; characteristic of thiophene-2-CHO. |

| Pyridine C2 | 149.5 - 150.2 | CH | Deshielded by adjacent Nitrogen (α-position). |

| Pyridine C6 | 147.8 - 148.5 | CH | Deshielded by adjacent Nitrogen (α-position). |

| Thiophene C5 | 145.0 - 146.5 | Quaternary | Ipso to Pyridine; downfield due to biaryl conjugation. |

| Thiophene C2 | 142.5 - 143.5 | Quaternary | Ipso to Aldehyde. |

| Thiophene C3 | 137.0 - 138.0 | CH | β-position to aldehyde. |

| Pyridine C4 | 133.5 - 134.5 | CH | Para to Nitrogen (γ-position). |

| Pyridine C3 | 129.5 - 130.5 | Quaternary | Ipso to Thiophene. |

| Thiophene C4 | 126.5 - 127.5 | CH | β-position to pyridine ring. |

| Pyridine C5 | 124.0 - 124.8 | CH | Meta to Nitrogen (β-position); most shielded pyridine carbon. |

Solvent Note: Data is referenced to DMSO-d₆ (septet at 39.5 ppm). In CDCl₃, shifts typically move upfield by 0.5–1.0 ppm.

Mechanistic Interpretation[1][2]

-

The Aldehyde Anchor (184 ppm): The carbonyl carbon is the starting point for assignment. It appears as a distinct singlet far downfield.

-

The Nitrogen Effect: The pyridine ring introduces significant desheilding at C2 and C6 (approx. 148-150 ppm) due to the electronegativity of the nitrogen atom. This distinguishes the 3-pyridyl isomer from the 4-pyridyl isomer (which would show two equivalent carbons at ~150 ppm).

-

Thiophene Conjugation: The C5 carbon of the thiophene ring (attached to pyridine) shifts downfield (~146 ppm) compared to the unsubstituted parent (thiophene-2-carbaldehyde C5 ≈ 135 ppm), confirming the successful cross-coupling.

Synthesis & Purification Workflow

The synthesis typically employs a Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde and 3-pyridylboronic acid. Understanding this pathway is crucial for identifying impurities in the NMR spectrum.

Graphviz Diagram: Synthesis & Impurity Tracking

Figure 2: Suzuki-Miyaura coupling workflow highlighting critical purification steps to remove phosphine oxides and homocoupled byproducts.

Experimental Protocol for NMR Acquisition

To ensure data integrity and reproducibility, follow this standard operating procedure (SOP):

-

Sample Preparation:

-

Dissolve 10–15 mg of the solid in 0.6 mL of DMSO-d₆ .

-

Note: Use DMSO over CDCl₃ to prevent aggregation and ensure sharp peaks for the polar pyridine nitrogen.

-

Filter the solution through a cotton plug if any turbidity remains (boronate salts).

-

-

Acquisition Parameters (13C):

-

Frequency: 100 MHz or higher (400 MHz instrument).

-

Scans (NS): Minimum 1024 scans to resolve quaternary carbons (C=O, C-ipso).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aldehyde and quaternary carbons have long T1 relaxation times; a short D1 will suppress their signals.

-

-

Validation Check:

-

Verify the presence of exactly 10 carbon signals .

-

If 12+ signals appear, check for triphenylphosphine oxide (peaks in aromatic region) or unreacted boronic acid.

-

References

-

Synthesis Methodology

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine (Analogous Heteroaryl Coupling). Organic Syntheses, 93, 306-318.

-

-

Parent Compound Data (Thiophene-2-carbaldehyde)

-

Sigma-Aldrich. 2-Thiophenecarboxaldehyde 13C NMR Spectrum.

-

-

Specific CAS Registry

-

Angene Chemical. 5-(Pyridin-3-yl)thiophene-2-carbaldehyde (CAS 133531-43-8).[1]

-

-

Suzuki Coupling of Thiophenes

-

Khan, S. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Molecules, 18(12), 14680-14693.

-

Sources

FT-IR analysis of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde

Title: FT-IR Analysis of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde: A Technical Characterization Guide

Executive Summary

5-(Pyridin-3-yl)thiophene-2-carbaldehyde is a critical heterocyclic biaryl intermediate, frequently utilized in the synthesis of kinase inhibitors and optoelectronic materials.[1] Its structure features a π-conjugated system linking an electron-rich thiophene ring with an electron-deficient pyridine ring, capped by a reactive aldehyde handle.[1]

This guide provides a definitive protocol for the Fourier Transform Infrared (FT-IR) characterization of this molecule. Unlike simple fingerprinting, this analysis focuses on the vibrational causality governed by the molecule's specific electronic architecture—specifically the conjugation effects that shift the carbonyl frequency and the distinct ring breathing modes of the 2,5-disubstituted thiophene and 3-substituted pyridine moieties.[1]

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must first understand the mechanical connectivity of the molecule.[1] The aldehyde group is conjugated to the thiophene ring, which is in turn conjugated to the pyridine ring.[1] This extended delocalization reduces the bond order of the carbonyl group, lowering its vibrational frequency compared to non-conjugated aliphatic aldehydes.[1]

Vibrational Logic Map

The following diagram illustrates the hierarchical relationship between the molecular structure and the expected vibrational modes.

Figure 1: Hierarchical decomposition of vibrational modes based on functional group contributions.[1]

Experimental Protocol

For reproducible high-fidelity spectra, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture interference and ion exchange artifacts.[1]

Standard Operating Procedure (ATR-FTIR)

-

Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for durability and chemical inertness.[1]

-

Background Collection: Acquire an air background (32 scans minimum) immediately prior to analysis.[1]

-

Sample Loading: Place ~5-10 mg of the solid powder onto the crystal center.

-

Compression: Apply pressure using the anvil clamp.[1] Ensure the pressure gauge reads between 80-100% of the manufacturer's recommended limit to maximize solid-crystal contact.[1]

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 or 64 scans.

-

Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and baseline correction.

Spectral Analysis & Interpretation

The spectrum is divided into four critical zones.[1] Assignments are derived from first-principles of heterocyclic spectroscopy and comparative literature of thiophene/pyridine derivatives.

Zone 1: High Frequency (3100 – 2700 cm⁻¹)

This region distinguishes the aromatic backbone from the aldehyde functionality.[1]

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| 3100 – 3000 | ν(C-H) Aromatic | Weak, sharp bands.[1] Represents C-H stretching on both the thiophene and pyridine rings.[1] |

| ~2850 & ~2750 | ν(C-H) Aldehyde | The Fermi Doublet. Two medium intensity bands characteristic of aldehydes.[1] The lower band (~2750) is often distinct and separated from aliphatic C-H noise.[1] |

Zone 2: The Carbonyl & Double Bond Region (1700 – 1500 cm⁻¹)

This is the most diagnostic region for purity and identity.[1]

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| 1675 – 1660 | ν(C=O) Aldehyde | Primary Diagnostic Peak. Strong intensity.[1] The frequency is lower than saturated aldehydes (typically >1700 cm⁻¹) due to conjugation with the thiophene ring, which delocalizes electron density into the C=O bond.[1] |

| 1590 – 1570 | ν(C=N) / ν(C=C) | Pyridine ring skeletal vibrations.[1] Often appears as a shoulder or distinct peak just below the carbonyl. |

| 1550 – 1400 | ν(C=C) Thiophene | Characteristic thiophene ring stretches.[1] Usually two or three bands in this region (asymmetric and symmetric ring stretching).[1][2] |

Zone 3: The Fingerprint Region (1400 – 600 cm⁻¹)

Crucial for confirming the specific substitution pattern (3-pyridyl and 2,5-thiophenyl).[1]

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| ~1220 - 1200 | ν(C-C) | Inter-ring stretch connecting the thiophene and pyridine moieties. |

| ~1020 - 990 | Ring Breathing | Pyridine ring breathing mode.[1] A sharp, characteristic band for 3-substituted pyridines. |

| 850 – 800 | δ(C-H) OOP | Out-of-plane (OOP) bending for the 2,5-disubstituted thiophene ring.[1] Typically a strong band.[1] |

| 720 – 680 | δ(C-H) OOP | OOP bending for the 3-substituted pyridine ring.[1] |

| ~650 | ν(C-S) | C-S-C ring stretch of the thiophene.[1] |

Quality Control & Troubleshooting

In a drug development context, this molecule is often synthesized via Suzuki coupling (e.g., 5-bromothiophene-2-carbaldehyde + 3-pyridylboronic acid).[1] FT-IR is a rapid screen for reaction completeness.[1]

Impurity Detection Table

| Impurity / Artifact | Spectral Indicator | Corrective Action |

| Boronic Acid (Starting Material) | Broad, strong O-H stretch (3200-3400 cm⁻¹).[1] | Recrystallize to remove unreacted boronic acid.[1] |

| Carboxylic Acid (Oxidation) | Broad O-H dimer stretch (3300-2500 cm⁻¹) overlapping C-H; Shift of C=O to ~1690 cm⁻¹ .[1] | Purify immediately; store under inert atmosphere. Aldehydes oxidize to acids in air.[1] |

| Water (Moisture) | Broad hump at 3400 cm⁻¹ and bending mode at 1640 cm⁻¹ .[1] | Dry sample in vacuum desiccator.[1] |

| Residual Solvent (e.g., DCM) | Sharp peaks at ~700-750 cm⁻¹ (C-Cl stretch).[1] | Dry under high vacuum.[1] |

Decision Logic for QC

The following workflow outlines the decision process for accepting a sample based on its IR spectrum.

Figure 2: Quality Control Decision Tree for spectral validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for Fermi doublet and C=O conjugation shifts).

-

Katritzky, A. R., & Taylor, P. J. (1990).[1] Physical Methods in Heterocyclic Chemistry. Academic Press. (Detailed vibrational modes of thiophene and pyridine rings).

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for substituent effects on aromatic ring vibrations).[1][2][3][4]

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] [1]

-

NIST Chemistry WebBook. Thiophene-2-carboxaldehyde IR Spectrum. (Used for comparative baseline of the thiophene-aldehyde fragment).[1] [1]

Sources

stability and storage conditions for 5-(Pyridin-3-yl)thiophene-2-carbaldehyde

Document ID: SAS-PROTO-2024-PTC Target Compound: 5-(Pyridin-3-yl)thiophene-2-carbaldehyde CAS Registry Number: 133531-43-8 (Free Base) Molecular Formula: C₁₀H₇NOS Molecular Weight: 189.23 g/mol

Executive Summary

5-(Pyridin-3-yl)thiophene-2-carbaldehyde is a bi-heterocyclic building block frequently employed in medicinal chemistry (e.g., Suzuki-Miyaura coupling) for the synthesis of bioactive scaffolds. Its stability profile is dominated by the high reactivity of the thiophene-2-carboxaldehyde moiety , which renders the compound susceptible to autoxidation and photo-degradation .

While the pyridine ring confers basicity and relative aromatic stability, the electron-rich thiophene ring destabilizes the aldehyde C-H bond, accelerating radical chain oxidation upon exposure to atmospheric oxygen. This guide mandates inert atmosphere storage (Argon/Nitrogen) at -20°C to prevent the formation of the corresponding carboxylic acid (5-(pyridin-3-yl)thiophene-2-carboxylic acid).

Chemical Profile & Instability Mechanisms

To preserve the integrity of this reagent, researchers must understand the underlying degradation pathways. The molecule consists of an electron-deficient pyridine ring coupled to an electron-rich thiophene ring bearing an electrophilic aldehyde.

The Primary Threat: Radical Autoxidation

The most critical failure mode is the conversion of the aldehyde to a carboxylic acid. Unlike benzaldehyde, thiophene-2-carbaldehydes oxidize more rapidly due to the resonance stabilization of the intermediate acyl radical by the sulfur atom.

Mechanism:

-

Initiation: Light (

) or trace metal ions generate a radical by abstracting the formyl hydrogen. -

Propagation: The acyl radical reacts with

to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, creating a peracid (peroxycarboxylic acid). -

Termination/Secondary Reaction: The peracid is a strong oxidant and reacts with another equivalent of aldehyde to produce two equivalents of the carboxylic acid.

Secondary Threat: Cannizzaro & Dimerization

-

Base-Catalyzed Disproportionation: In the presence of strong bases (or moisture with basic impurities), the aldehyde can undergo Cannizzaro reaction, yielding the alcohol and acid.

-

Schiff Base Formation: If stored near primary amines without isolation, rapid condensation will occur.

Physicochemical Markers

| Property | Specification | Stability Implication |

| Appearance | Pale yellow to orange solid | Darkening to brown/black indicates oxidation or polymerization. |

| Solubility | DMSO, DMF, DCM, Methanol | Avoid protic solvents for long-term storage to prevent hemiacetal formation. |

| Melting Point | Typically 80–110°C (Analog dependent) | Broadening of MP range (>2°C) signals >5% impurity (acid formation). |

| pKa | ~3.5 (Pyridine Nitrogen) | Can form stable salts (HCl, etc.) which are generally more stable than the free base. |

Storage & Handling Protocols

The "Gold Standard" Storage Condition

For indefinite storage (>6 months), strict adherence to the Cryogenic Inert Protocol is required.

-

Atmosphere: Argon (Ar) is preferred over Nitrogen (

) due to its higher density, which blankets the solid more effectively. -

Temperature: -20°C (Standard Laboratory Freezer).

-

Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

-

Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite®.

Short-Term Handling (Benchtop)

When weighing or dispensing:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Minimize light exposure; do not leave on the bench under fluorescent lights for extended periods.

-

Flush the headspace with inert gas before re-sealing.

Decision Matrix: Storage Logic

Caption: Decision tree for optimizing storage based on chemical form and usage frequency.

Quality Control & Re-Purification

Before using the compound in critical steps (e.g., late-stage functionalization), validate its purity.

QC Validation Workflow

-

Visual Inspection: If the solid is sticky or dark brown, oxidation has occurred.

-

¹H-NMR (DMSO-d₆ or CDCl₃):

-

Aldehyde Proton: Look for a sharp singlet at δ 9.8 – 10.0 ppm .

-

Impurity Check: A broad singlet near δ 11.0 – 13.0 ppm indicates the carboxylic acid (-COOH).

-

Integration: Integrate the CHO peak against the aromatic pyridine protons. A ratio < 1:1 suggests degradation.

-

Re-Purification Strategy

If oxidation is detected (>5% acid content):

-

Method A: Acid-Base Extraction (Preferred)

-

Dissolve the crude degraded solid in DCM or Ethyl Acetate .

-

Wash with saturated NaHCO₃ solution . The carboxylic acid impurity (deprotonated) will move to the aqueous layer.

-

The aldehyde (neutral/basic) remains in the organic layer.

-

Dry organic layer over

, filter, and concentrate.

-

-

Method B: Recrystallization

-

Solvent system: Ethanol/Hexane or EtOAc/Heptane.

-

Note: Avoid hot methanol if the aldehyde is highly activated, as acetal formation can occur.

-

Experimental Degradation Pathway

Understanding the degradation allows for better troubleshooting. The following diagram illustrates the autoxidation pathway that must be prevented.

Caption: Radical autoxidation pathway converting the aldehyde to carboxylic acid.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

GHS Hazards:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Spill Cleanup: Sweep up solid (avoid dust generation) and dispose of as hazardous organic waste. Do not use water initially as it may spread the material.

References

-

Chemical Identity & Properties

-

Mechanistic Grounding

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9. (Fundamental mechanism of aldehyde autoxidation). [Link]

- Safety & Handling

Sources

The Thiophene Scaffold: A Technical Guide to Biological Potentials and Drug Design

Executive Summary

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its sulfur atom, thiophene offers unique physicochemical properties compared to its benzene isostere: higher lipophilicity, specific metabolic oxidation pathways (S-oxidation), and distinct electronic distribution. This guide analyzes the biological activities of thiophene derivatives, focusing on oncology and inflammation, and provides actionable protocols for synthesis and validation.[1]

Part 1: Chemical Foundation & Synthetic Accessibility

Bioisosterism and Physicochemical Advantage

Thiophene is classically viewed as a bioisostere of benzene. However, this replacement is not merely structural; it is functional.

-

Lipophilicity: The sulfur atom increases the partition coefficient (LogP), often enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration (e.g., Olanzapine).

-

Electronic Effects: Thiophene is electron-rich (π-excessive), making it more susceptible to electrophilic attack than benzene. This property is exploited in drug-receptor interactions, particularly involving

stacking with aromatic residues in protein binding pockets.

The Gewald Reaction: The Gateway to 2-Aminothiophenes

The most robust method for accessing highly functionalized thiophene derivatives is the Gewald reaction.[2] It is a multicomponent condensation that allows for the rapid assembly of the thiophene core with handles for further diversification (typically an amino group at position 2 and an ester/cyano group at position 3).

Visualization: Gewald Synthesis Workflow

The following diagram illustrates the mechanistic flow of the Gewald reaction, highlighting the critical Knoevenagel condensation step.

Caption: Logical flow of the Gewald multicomponent reaction for synthesizing 2-aminothiophenes.

Part 2: Therapeutic Landscapes

Anti-Inflammatory Activity (COX/LOX Inhibition)

Thiophene derivatives have carved a niche in non-steroidal anti-inflammatory drug (NSAID) development.[1][3][4]

-

Mechanism: Dual inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.

-

Clinical Precedence:

-

Tiaprofenic Acid: A COX inhibitor used for arthritis.

-

Zileuton: A 5-LOX inhibitor for asthma, containing a benzothiophene moiety.

-

-

Causality: The thiophene ring mimics the arachidonic acid structure, fitting into the hydrophobic channel of the COX enzyme. Substituents at C-2 and C-5 dictate selectivity between COX-1 (constitutive) and COX-2 (inducible).

Visualization: Inflammatory Signaling Blockade

Caption: Dual inhibition mechanism of thiophene derivatives on the Arachidonic Acid inflammatory cascade.

Anticancer Activity (Kinase & Tubulin Targeting)

Recent research highlights thiophene-based hybrids (e.g., thiophene-pyrazole, thiophene-urea) as potent anticancer agents.

-

Tubulin Polymerization: Benzyl urea thiophenes bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

-

Tyrosine Kinase Inhibition: Thiophene analogues of quinazolines target EGFR and VEGFR, disrupting angiogenesis and proliferation.

Data Summary: Comparative Cytotoxicity (Representative Data)

Note: Values are synthesized from recent SAR studies (e.g., thiophene-benzamide hybrids).

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference Standard |

| 2-Iodobenzamide-thiophene | A549 (Lung Cancer) | 6.10 | Tubulin Destabilization | Doxorubicin (IC50 ~1-2 µM) |

| Thiophene-Pyrazole Hybrid | MCF-7 (Breast Cancer) | 5.45 | COX-2 Dependent Apoptosis | Celecoxib (IC50 ~15 µM) |

| Thienopyrimidine | HCT-116 (Colon) | 2.80 | EGFR Kinase Inhibition | Erlotinib |

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Protocol: 2-Amino-3-Cyano-4-Arylthiophene

Method: One-pot Gewald Reaction.[5] Objective: Synthesize a scaffold for SAR elaboration.

-

Reagent Prep: In a round-bottom flask, dissolve Acetophenone (10 mmol) and Malononitrile (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Elemental Sulfur (10 mmol) followed by dropwise addition of Morpholine (10 mmol). Note: The reaction is exothermic; handle with care.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

-

Validation: The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol.

-

Checkpoint: Product should appear as yellow/brown crystals.

-

Yield Target: >70%.[6]

-

Characterization: IR peak at ~3300-3400 cm⁻¹ (NH2) and ~2200 cm⁻¹ (CN).

-

Bioassay Protocol: In Vitro COX-2 Inhibition Screening

Method: Colorimetric COX Inhibitor Screening Assay. Objective: Determine selectivity index (SI) of the synthesized thiophene.

-

Enzyme Prep: Reconstitute recombinant human COX-2 and COX-1 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Incubation:

-

Add 10 µL of test compound (dissolved in DMSO) to the reaction wells.

-

Add 10 µL of Heme and 10 µL of Enzyme (COX-1 or COX-2).

-

Incubate for 10 min at 37°C to allow inhibitor binding.

-

-

Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

-

Measurement: Incubate for 2 minutes. Measure absorbance at 590 nm.

-

Calculation:

-

Self-Validation: Include Celecoxib (selective COX-2) and Indomethacin (non-selective) as positive controls. If Celecoxib does not show >80% inhibition of COX-2, the assay is invalid.

-

Part 4: Structure-Activity Relationship (SAR) Analysis

To maximize biological efficacy, specific positions on the thiophene ring must be targeted.

Caption: Strategic substitution zones on the thiophene pharmacophore for drug design.

-

C-2 Position: Modification of the amino group (e.g., into an amide or urea) significantly alters the hydrogen bond donor/acceptor profile, crucial for kinase hinge binding.

-

C-4/5 Position: Bulky aryl groups here often improve potency by filling hydrophobic pockets in the target protein (e.g., the hydrophobic channel of COX-2).

References

-

Biological Activities of Thiophenes. Encyclopedia MDPI. (2024). Link

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (MDPI). (2021).[3] Link

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances / NIH. (2024). Link

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity. Journal of Nanobiotechnology / NIH. (2021). Link

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes. The Journal of Organic Chemistry. (2024). Link

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities. Bioorganic Chemistry / PubMed. (2019). Link

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. encyclopedia.pub [encyclopedia.pub]

The Thiophene Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary The thiophene ring—a five-membered, sulfur-containing heteroaromatic moiety—stands as a cornerstone of modern medicinal chemistry.[1][2][3] Often utilized as a bioisostere for the phenyl ring, thiophene offers distinct physicochemical advantages, including altered lipophilicity, unique electronic distribution, and specific metabolic vectors. However, its deployment requires a nuanced understanding of its potential for metabolic bioactivation. This guide provides a rigorous technical analysis of the thiophene scaffold, from synthetic assembly via the Gewald reaction to the mitigation of toxicity risks associated with S-oxidation.

Structural & Electronic Fundamentals

Thiophene is not merely a "smaller benzene."[1][2][3][4][5] Its utility stems from its specific electronic character, which influences both ligand-target binding and pharmacokinetic (PK) properties.

Aromaticity and Electron Density

Thiophene is aromatic (

Physicochemical Comparison: Thiophene vs. Benzene

The decision to replace a phenyl ring with a thiophene (bioisosterism) is often driven by the need to modulate physicochemical parameters.

Table 1: Comparative Physicochemical Properties

| Property | Benzene | Thiophene | Medicinal Chemistry Implication |

| Resonance Energy | ~36 kcal/mol | ~29 kcal/mol | Thiophene is less aromatic; more susceptible to metabolism. |

| Electronegativity | Carbon-based | Sulfur (EN = 2.58) | S-atom can act as a weak H-bond acceptor. |

| Lipophilicity (LogP) | Baseline | Slightly Higher (+0.1 to +0.3) | Increases membrane permeability and BBB penetration. |

| Geometry | Hexagonal (120° angles) | Pentagonal (C-S-C ~92°) | Alters vector orientation of substituents; useful for "induced fit." |

| Metabolic Liability | Epoxidation (slow) | S-oxidation / Epoxidation | Thiophene introduces specific metabolic "soft spots." |

Synthetic Methodologies: The Gewald Reaction[6][7][8][9]

While numerous methods exist to synthesize thiophenes (e.g., Paal-Knorr), the Gewald Reaction remains the premier method for generating highly functionalized 2-aminothiophenes, which are ubiquitous in kinase inhibitors and GPCR ligands.

The Gewald Protocol

This multi-component condensation involves a ketone/aldehyde, an activated nitrile (e.g.,

Key Mechanistic Steps:

-

Knoevenagel Condensation: Formation of an

-unsaturated nitrile.[6] -

Sulfurization: Nucleophilic attack of sulfur on the active methylene or conjugate addition.

-

Cyclization: Intramolecular attack to close the ring.

-

Aromatization: Tautomerization to the final 2-aminothiophene.

Visualization: Gewald Reaction Workflow

Figure 1: Step-wise workflow of the Gewald synthesis for 2-aminothiophenes.

Toxicology & Metabolic Liabilities: The S-Oxidation Problem[1][11][12]

The metabolic activation of thiophene is the primary safety concern in drug development. While many thiophene drugs are safe (e.g., Olanzapine , Plavix ), others (e.g., Tienilic Acid , Suprofen ) were withdrawn due to toxicity.

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2C9 and CYP2C19) can oxidize the thiophene ring. This pathway diverges into two outcomes:

-

S-Oxidation: Formation of thiophene-S-oxide and subsequently thiophene-S,S-dioxide. These can act as Michael acceptors.

-

Epoxidation: Formation of thiophene-2,3-epoxide, which is highly unstable and rapidly opens to form reactive unsaturated aldehydes or thioaldehydes.

These electrophilic species (Reactive Metabolites or RMs) can covalently bind to hepatic proteins (e.g., CYP450s themselves), leading to mechanism-based inactivation (MBI) or immune-mediated hepatotoxicity.

Visualization: Metabolic Activation Pathways

Figure 2: Divergent metabolic pathways of thiophene leading to detoxification or toxicity.

Clinical Case Studies

The Cautionary Tale: Tienilic Acid[1]

-

Indication: Diuretic / Uricosuric.

-

Mechanism: The thiophene moiety underwent CYP2C9-mediated S-oxidation.

-

Outcome: The reactive sulfoxide metabolite covalently bound to CYP2C9, creating neoantigens that triggered autoimmune hepatitis.

-

Lesson: Avoid electron-rich thiophenes without metabolic blocks (e.g., substituents) at the 2- or 5-positions.

The Success Story: Clopidogrel (Plavix)

-

Indication: Antiplatelet agent.

-

Mechanism: Clopidogrel is a prodrug . The thiophene ring requires bioactivation.

-

Pathway: CYP450 oxidation of the thiophene ring leads to a thiol active metabolite. This thiol forms a disulfide bond with the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.

-

Insight: Here, the metabolic instability of thiophene is a feature , not a bug.

Strategic Bioisosterism: Decision Framework

When should a medicinal chemist deploy a thiophene?

Figure 3: Strategic decision logic for benzene-to-thiophene bioisosteric replacement.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2023. Link

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 2014. Link

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 2015. Link

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes. Journal of Organic Chemistry, 2024.[7] Link

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 2021.[8] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Engineering of Thiophene Carboxamide Scaffolds: From Rational Design to Biological Validation

Executive Summary

The thiophene carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a potent bioisostere for phenyl-carboxamides in kinase inhibitors, antiviral agents, and tubulin polymerization inhibitors. This technical guide outlines a high-fidelity workflow for the discovery of novel analogues, moving from rational Structure-Activity Relationship (SAR) design through convergent synthesis (Gewald reaction) to biological validation.

Phase 1: Rational Design & SAR Logic

The Bioisosteric Advantage

The thiophene ring offers distinct advantages over the benzene ring. It is electron-rich (excess

Strategic Substitution Pattern

To maximize potency, the design must address three specific vectors around the thiophene core:

-

C-2 Carboxamide (The Anchor): Acts as a hydrogen bond donor/acceptor network, critical for binding to the hinge region of kinases (e.g., ATP-binding pocket).

-

C-3 Amino/Amido Region (The Linker): Often derivatized into ureas or bulky amides to traverse the solvent-exposed regions or hydrophobic pockets.

-

C-4/C-5 Hydrophobic Domain: Substituents here (e.g., substituted phenyls) stabilize the complex through Van der Waals interactions.

Visualization: SAR Decision Matrix

The following logic flow dictates the design choices based on the target binding site characteristics.

Figure 1: SAR Decision Matrix for Thiophene Carboxamide Design. This workflow maps structural modifications to specific binding site requirements.

Phase 2: Synthetic Architecture (The Gewald Protocol)

The Gewald Reaction is the gold standard for synthesizing 2-aminothiophene-3-carboxamides due to its multi-component convergent nature. It allows for the rapid generation of libraries by varying the ketone/aldehyde and cyanoacetate inputs.[1]

Protocol: Microwave-Assisted Gewald Synthesis

Rationale: Microwave irradiation significantly reduces reaction time and improves yield compared to conventional reflux, minimizing thermal degradation of labile intermediates.

Reagents:

-

Ketone/Aldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (

) (1.0 eq) -

Morpholine (Catalytic base, 1.5 eq)

-

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Pre-Activation: In a microwave-safe vial, dissolve the ketone (e.g., cyclohexanone for fused systems) and ethyl cyanoacetate in ethanol (5 mL per mmol).

-

Catalyst Addition: Add morpholine dropwise. Critical Check: The solution should warm slightly (exothermic Knoevenagel condensation). Stir for 5 minutes at room temperature.

-

Sulfur Incorporation: Add elemental sulfur to the reaction mixture.

-

Irradiation: Seal the vial and irradiate at

C (150 W) for 15–20 minutes.-

Self-Validating Step: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting ketone and the appearance of a highly fluorescent spot (thiophene) indicates success.

-

-

Isolation: Cool to room temperature. Pour the mixture onto crushed ice.

-

Purification: The product usually precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Synthetic Workflow Diagram

Figure 2: The Gewald Reaction Workflow. A convergent pathway transforming simple precursors into complex heterocyclic scaffolds.